molecular formula C18H21BrN4OS B4704098 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4704098
M. Wt: 421.4 g/mol
InChI Key: JNVWFUURBSKZKK-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. Its unique molecular structure features an adamantyl group, a thiazole ring, and a pyrazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

  • Formation of 1-adamantyl thiazole: : Reacting 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanoyl chloride, followed by reaction with 2-aminothiazole.

  • Bromination: : Brominating the resulting compound at the pyrazole ring's specific position using bromine or N-bromosuccinimide in a suitable solvent.

  • Carboxamide Formation: : Coupling the brominated intermediate with methyl-1H-pyrazole-3-carboxamide under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production scales up these reactions, optimizing yield and purity through advanced techniques like continuous flow reactors, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide undergoes various reactions, including:

  • Substitution Reactions: : Nucleophilic substitution on the bromine atom.

  • Reduction: : Reducing the carboxamide group to amine.

  • Oxidation: : Oxidizing the adamantyl group to form adamantanone derivatives.

Common Reagents and Conditions

  • Substitution: : Using nucleophiles like amines, thiols, or alkoxides.

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Oxidation: : Utilizing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

  • Substitution: : Produces substituted adamantyl-thiazolyl-pyrazole derivatives.

  • Reduction: : Leads to the formation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-amine.

  • Oxidation: : Results in ketone-containing derivatives.

Scientific Research Applications

Chemistry

  • Ligand Design: : Used in the synthesis of complex ligands for metal coordination chemistry.

  • Organic Synthesis: : Serves as an intermediate in producing other complex organic molecules.

Biology

  • Biological Probes: : Used in studies involving enzyme activity and protein-ligand interactions.

  • Antimicrobial Agents: : Investigated for potential antimicrobial properties against various pathogens.

Medicine

  • Pharmacology: : Explored for potential therapeutic applications, particularly in oncology and neurology.

  • Drug Development: : A candidate for drug design targeting specific enzymes or receptors.

Industry

  • Material Science: : Used in the development of novel materials with unique electronic properties.

Mechanism of Action

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide exerts its effects through interaction with specific molecular targets. The compound's mechanism of action involves:

  • Binding to Enzymes: : Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

  • Pathway Modulation: : Affecting cellular pathways involved in disease progression, such as signaling pathways in cancer or neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide

  • 4-(1-Adamantyl)-2-(4-methoxyphenyl)-1,3-thiazole

  • N-(4-bromophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide stands out due to its distinct molecular structure, which imparts unique chemical reactivity and biological activity compared to similar compounds. Its combination of an adamantyl group, thiazole ring, and pyrazole ring is not commonly found in other molecules, making it an intriguing subject for further research and development.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features. What other kind of information would you like to explore next?

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-23-8-13(19)15(22-23)16(24)21-17-20-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVWFUURBSKZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

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